molecular formula C17H14N2OS B2774325 N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide CAS No. 439128-76-4

N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide

Numéro de catalogue B2774325
Numéro CAS: 439128-76-4
Poids moléculaire: 294.37
Clé InChI: IUHWDCJPNCSHAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide” is a compound that has been mentioned in the context of benzothiazole based anti-tubercular compounds . It is a derivative of benzothiazole, which is a heterocyclic compound .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide” and its derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide” include acetylation of benzothiazole in the presence of a base followed by nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide” can be determined through various analyses such as C, H and N analysis .

Applications De Recherche Scientifique

Anti-Tubercular Activity

Benzothiazole derivatives have shown promising anti-tubercular activity. Recent synthetic developments have led to the discovery of new benzothiazole-based compounds with inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis) . These molecules were compared with standard reference drugs, and their potency was evaluated in vitro and in vivo. Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, to synthesize these derivatives. Additionally, structure-activity relationships (SAR) and molecular docking studies against the target DprE1 have been investigated to identify potent inhibitors with enhanced anti-tubercular activity.

Antibacterial Properties

Studies have examined the antibacterial activities of benzothiazole derivatives against various bacterial strains. For instance, in vitro antibacterial assays evaluated the compound’s effectiveness against Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa . These investigations contribute to our understanding of the compound’s potential as an antibacterial agent.

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to correlate the physicochemical properties of benzothiazole derivatives with their biological activity. By analyzing multivariable regression, researchers aim to establish predictive models that guide drug design and optimization .

Novel Hybrid Analogues

Researchers have designed and synthesized novel hybrid analogues based on benzothiazole scaffolds. These compounds combine features from different chemical classes, potentially enhancing their bioactivity. Investigations into their biological properties, such as antitumor or antiviral effects, are ongoing .

Optical Materials

Hydrazonylsulfones, including benzothiazole derivatives, have been studied as optical materials. Their unique structural features make them interesting candidates for applications in optoelectronics and photonics .

Orientations Futures

The future directions for the research on “N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide” could involve further exploration of its anti-tubercular activity, optimization of its synthesis process, and investigation of its mechanism of action .

Propriétés

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-16(11-8-9-11)18-13-5-3-4-12(10-13)17-19-14-6-1-2-7-15(14)21-17/h1-7,10-11H,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHWDCJPNCSHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.